molecular formula C19H16O3S B14577119 Phenol, 4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-83-5

Phenol, 4-[phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14577119
CAS No.: 61563-83-5
M. Wt: 324.4 g/mol
InChI Key: MNRHJELOLWPBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a phenylsulfonyl group attached to the phenol ring through a methylene bridge. The presence of the phenylsulfonyl group imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of 4-chlorobenzene with a phenylsulfonylmethyl nucleophile can yield the desired product. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution .

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are common practices in industrial production to achieve efficient synthesis.

Mechanism of Action

The mechanism of action of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein conformation, and other biological processes .

Properties

CAS No.

61563-83-5

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

4-[benzenesulfonyl(phenyl)methyl]phenol

InChI

InChI=1S/C19H16O3S/c20-17-13-11-16(12-14-17)19(15-7-3-1-4-8-15)23(21,22)18-9-5-2-6-10-18/h1-14,19-20H

InChI Key

MNRHJELOLWPBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.